(E)-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide
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Description
(E)-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C20H20N4O3S and its molecular weight is 396.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Concise Synthesis Routes : Researchers have developed concise routes to pharmacologically active pyridazinones, highlighting the use of alkynyl heterocycles as effective dipolarophiles for pyridine N-imine. This methodology allows for the direct access to compounds similar to (E)-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-2-phenylethenesulfonamide in modest yields, underscoring the synthetic utility of such frameworks in generating biologically relevant molecules (Johnston et al., 2008).
Molecular Docking and Antimicrobial Activities : New pyridazine derivatives, including structures similar to the compound of interest, have been synthesized and subjected to antimicrobial evaluations. Some of these compounds showed moderate to high activity against various bacteria and fungi, indicating their potential as antimicrobial agents. This research showcases the therapeutic potential of pyridazine derivatives in combating microbial infections (Singh et al., 2020).
Photophysicochemical Properties : The synthesis and characterization of zinc(II) phthalocyanine substituted with benzenesulfonamide units, which include structural motifs similar to the compound , have been explored. Such compounds exhibit promising luminescence properties, suggesting their utility in photodynamic therapy as photosensitizers due to their solubility and monomeric species characteristics. These findings highlight the diverse applications of pyridazine derivatives beyond their antimicrobial activity, extending to photophysicochemical and potential therapeutic uses (Öncül et al., 2022).
Potential Biological Activities
Anticancer Activity : Synthesis and evaluation of anticancer activity of new 3(2h)-one pyridazinone derivatives were conducted, demonstrating the potential of such compounds in antioxidant activity assays. Molecular docking studies suggest their effectiveness against cancer cell lines, reinforcing the relevance of pyridazine derivatives in developing anticancer therapeutics. This research underscores the importance of structural modification and biological evaluation in identifying promising leads for cancer treatment (Mehvish & Kumar, 2022).
Properties
IUPAC Name |
(E)-N-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c25-20-8-7-19(18-9-13-21-14-10-18)23-24(20)15-4-12-22-28(26,27)16-11-17-5-2-1-3-6-17/h1-3,5-11,13-14,16,22H,4,12,15H2/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLBIEBGRVTQMR-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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